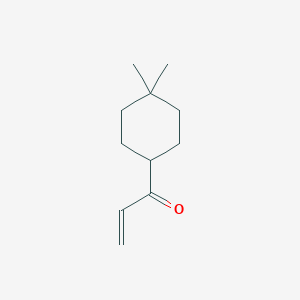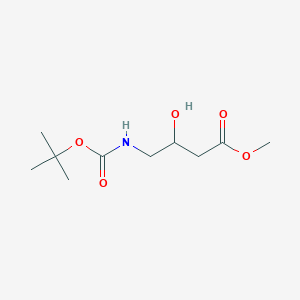
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate: is an organic compound that belongs to the class of esters and carbamates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino function, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of significant interest in synthetic organic chemistry due to its versatile reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is the reaction of 4-amino-3-hydroxybutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired Boc-protected amino acid ester .
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TFA in DCM at room temperature.
Major Products Formed:
Oxidation: Methyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate.
Reduction: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanol.
Substitution: 4-amino-3-hydroxybutanoic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group allows for selective deprotection and further functionalization .
Biology and Medicine: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is used in the synthesis of peptide-based drugs and biomolecules. The Boc group provides stability during peptide synthesis and can be removed under mild conditions to reveal the free amine for further coupling reactions .
Industry: In the pharmaceutical industry, this compound is used in the production of active pharmaceutical ingredients (APIs) and as a building block in the synthesis of various drugs .
Wirkmechanismus
The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate primarily involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amine function, preventing unwanted side reactions during chemical transformations. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to yield the free amine, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
- Methyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate
- 4-((tert-butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid
Uniqueness: Methyl 4-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is unique due to its specific structure, which includes both a hydroxyl group and a Boc-protected amine. This combination allows for diverse reactivity and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C10H19NO5 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
methyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14) |
InChI-Schlüssel |
WETGJOXWBLZCIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



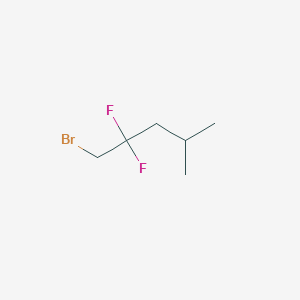
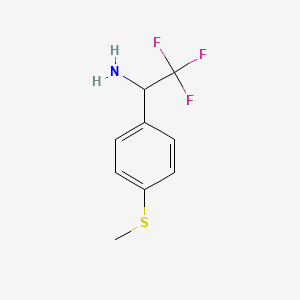
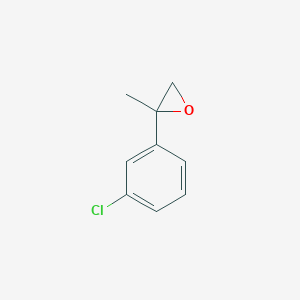
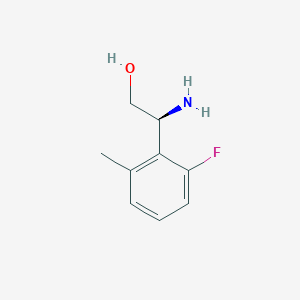


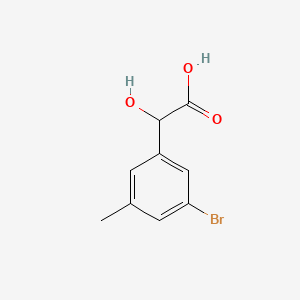
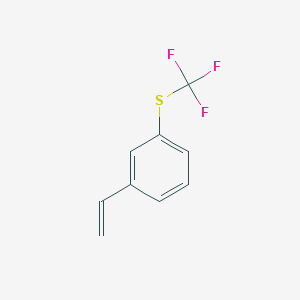
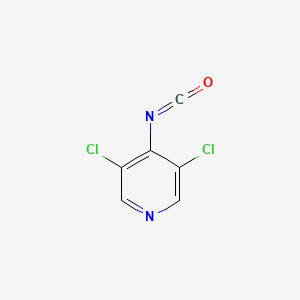
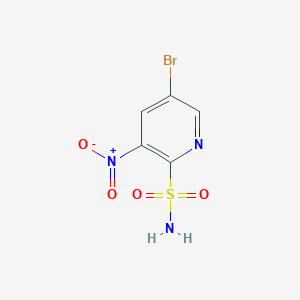

![2-[(2S)-2-amino-3-(1H-imidazol-4-yl)propanamido]aceticacid,bis(trifluoroaceticacid)](/img/structure/B13610080.png)
